9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate
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Overview
Description
9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate is a complex organic compound It is characterized by its intricate structure, which includes multiple rings and a hexadecyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary, with some reactions requiring elevated temperatures and pressures, while others proceed at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar core structure but lacks the hexadecyl carbonate group.
Beta-Sitosterol: Another sterol with a similar structure but different side chains.
Cholesteryl Stearate: Contains a stearate group instead of a hexadecyl carbonate group.
Uniqueness
The uniqueness of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXFAZCNWKZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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